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Compound of Interest

Compound Name: Dicamba-(CHZ2)5-acid

Cat. No.: B15558780

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for
3,6-dichlorosalicylic acid (3,6-DCSA), a key intermediate in the synthesis of the herbicide
Dicamba. Due to the scarcity of publicly available data for "Dicamba-(CH2)5-acid," this
document focuses on the well-characterized precursor, 3,6-DCSA, to provide a relevant and
detailed spectroscopic analysis. The information presented herein is intended to support
research and development activities requiring the identification and characterization of this
compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 3,6-
dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 3,6-Dichlorosalicylic Acid
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Chemical Shift (8) ppm Multiplicity Assighment
13.5-14.5 Broad Singlet Carboxylic Acid (-COOH)
7.34 Doublet Aromatic Proton

6.77 Doublet Aromatic Proton

Solvent: DMSO-ds, Instrument Frequency: 600 MHz.[1]

Mass Spectrometry (MS)

Table 2. Mass Spectrometry Data for 3,6-Dichlorosalicylic Acid

. L Mass-to-Charge ]
Technique lonization Mode . Observation
Ratio (m/z)

Electrospray
LC-MS o 204.7 [M-H]~
lonization (ESI)

Molecular Weight: 207.01 g/mol .[1]

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for 3,6-Dichlorosalicylic Acid

Wavenumber (cm~2) Intensity Assignment

~1739 Strong C=0 Stretch (Carboxylic Acid)

O-H Stretch (Carboxylic Acid

2500 - 3300 Broad, Strong _
Dimer)

Note: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acid dimers.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of
NMR, MS, and IR spectra of solid organic acids like 3,6-dichlorosalicylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed procedure for obtaining high-resolution *H NMR spectra of aromatic carboxylic acids
is outlined below.

Sample Preparation Data Acquisition

Dissolve 5-10 mg of 3,6-DCSA in ~0.7 mL of deuterated solvent (e.g., DMSO-ds)

Place the NMR tube in the spectrometer (e.g., 600 MHz).

Aqalyze_me spectrum: -
Transfer the solution to a 5 mm NMR tube. |- Reference the chemical shifts (e.g., to residual solvent peak).|

- Integrate the signals.
- Determine ipliciti

Acquire the *H NMR spectrum.

Click to download full resolution via product page
Figure 1: Workflow for tH NMR Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following protocol describes a general approach for the analysis of aromatic acids using
LC-MS.
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Sample Preparation Liquid Chromatography Mass Spectrometry

cluster_prep

lonize the eluent using an electrospray ionization (ES) source in negative ion mode.

Prepare a dilute solution of 3,6-DCSA in a suitable solvent (e.g., methanol/water).

Inject the sample onto a C18 reverse-phase column.

ringe filter. Elute with a gradient of mobile phases (e.g., water with formic acid and acetonitrile). Analyze the ions in a mass analyzer (e.g., QTOF or Triple Quadrupole).

Detect the mass-to-charge ratio of the ions

Data Analysis

Sample Preparation (KBr Pellet)

Place the KBr pellet in the sample holder of the FTIR spectrometer. he instrument software automatically subtracts the background from the sample spectrum.

6rind 1-2 mg of 3,6-DCSA with ~100 mg of dry KBr powder in an agate munaa

Collect a background spectrum of a blank KBr pellet. [Analyze the resulting spectrum to identify characteristic absorption bands.

cluster_acq

Eress the mixture in a pellet die under high pressure to form a transparent pelleB

Collect the sample spectrum,
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Unknown Organic Compound
(e.g., 3,6-DCSA)

Spectroscopic Techniques ¢

\
Mass Spectrometry (MS) C

- . nfrared (IR) Spectroscopy
- Determine molecular weight - Identify functional groups

Nuclear Magnetic Resonance (NMR)
- Determine carbon-hydrogen framework

- Determine elemental formula - Establish connectivity

vInterpretation an } Structure Elucidation

Integrate data from all techniques.

Propose a chemical structure.

Confirm structure by comparing with known data or through further experiments.

\

Confirmed Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dichlorosalicylic Acid: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15558780#spectroscopic-data-for-dicamba-ch2-5-
acid-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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